molecular formula C8H15NO4S B12830526 N-Acetyl-S-(2-hydroxypropyl)-L-cysteine CAS No. 923-43-3

N-Acetyl-S-(2-hydroxypropyl)-L-cysteine

Cat. No.: B12830526
CAS No.: 923-43-3
M. Wt: 221.28 g/mol
InChI Key: FGOZBZPHEMIBIQ-MSZQBOFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is a metabolite derived from the amino acid cysteine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxypropyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxypropyl group. One common method involves reacting L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-hydroxypropyl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetyl group can be reduced to form the corresponding amine.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydroxypropyl derivatives.

Scientific Research Applications

N-Acetyl-S-(2-hydroxypropyl)-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in cellular metabolism and as a biomarker for certain metabolic disorders.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and detoxification.

    Industry: Utilized in the production of pharmaceuticals and as an additive in cosmetic formulations.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate cellular signaling pathways involved in detoxification and metabolism. The hydroxypropyl group enhances its solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: Lacks the hydroxypropyl group but shares similar antioxidant properties.

    S-(2-Hydroxypropyl)-L-cysteine: Lacks the acetyl group but has similar solubility and bioavailability.

    N-Acetyl-S-(2-carbamoylethyl)-L-cysteine: Contains a carbamoylethyl group instead of a hydroxypropyl group.

Uniqueness

N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is unique due to the presence of both the acetyl and hydroxypropyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its solubility, bioavailability, and antioxidant activity, making it a valuable compound for various applications.

Properties

CAS No.

923-43-3

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid

InChI

InChI=1S/C8H15NO4S/c1-5(10)3-14-4-7(8(12)13)9-6(2)11/h5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t5?,7-/m0/s1

InChI Key

FGOZBZPHEMIBIQ-MSZQBOFLSA-N

Isomeric SMILES

CC(CSC[C@@H](C(=O)O)NC(=O)C)O

Canonical SMILES

CC(CSCC(C(=O)O)NC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.